molecular formula C4H5ClN2S B112737 2-Amino-5-chloro-4-methylthiazole CAS No. 5316-76-7

2-Amino-5-chloro-4-methylthiazole

Cat. No. B112737
CAS RN: 5316-76-7
M. Wt: 148.61 g/mol
InChI Key: WUTUCTHNAXSTGJ-UHFFFAOYSA-N
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Description

“2-Amino-5-chloro-4-methylthiazole” is a chemical compound with the empirical formula C4H5ClN2S . It is a solid substance and its CAS number is 5316-76-7 .


Synthesis Analysis

There are several synthetic pathways for 2-aminothiazole-based compounds, including 2-Amino-5-chloro-4-methylthiazole . The synthetic strategies developed to access the novel 2-aminothiazole derivatives include N-substituted, 3-substituted, 4-substituted, multi-substituted, aryl/alkyl substituents or acyl/other substituents .


Molecular Structure Analysis

The molecular weight of “2-Amino-5-chloro-4-methylthiazole” is 148.61 . The SMILES string representation of this compound is NC1=NC©=C(Cl)S1 .


Physical And Chemical Properties Analysis

“2-Amino-5-chloro-4-methylthiazole” is a solid substance . Its molecular weight is 148.61 , and its empirical formula is C4H5ClN2S .

Scientific Research Applications

1. Anticancer Drug Discovery

  • Application : 2-aminothiazole derivatives have been investigated as potential anticancer drugs. They have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
  • Methods : The development of these drugs involves structural modification of the 2-aminothiazole scaffold. The specific methods of application or experimental procedures would depend on the specific derivative being investigated .
  • Results : Some clinically applied anticancer drugs, such as dasatinib and alpelisib, contain a 2-aminothiazole scaffold. These drugs have shown promising results in clinical trials .

2. Antimicrobial Activity

  • Application : Novel 2-Amino-4-Methylthiazole analogs have been developed to combat Gram-positive and Gram-negative bacterial and fungal infections .
  • Methods : The development of these analogs involves a three-step reaction encompassing a hydrazine-1-carboximidamide motif .
  • Results : The specific results or outcomes would depend on the specific analog being investigated .

3. Photochemistry

  • Application : The structure, tautomerization pathways, vibrational spectra, and photochemistry of 2-amino-4-methylthiazole (AMT) molecule were studied .
  • Methods : The study was conducted using matrix isolation FTIR spectroscopy and DFT calculations .
  • Results : The study found that when the AMT/Ar matrices were exposed to 265 nm selective irradiation, several photoproducts were produced by a cleavage of the CS–CN bond together with hydrogen atom migration .

4. Drug Development

  • Application : The 2-aminothiazole scaffold is one of the characteristic structures in drug development . This essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .
  • Methods : The development of these drugs involves structural modification of the 2-aminothiazole scaffold .
  • Results : Various 2-aminothiazole-based derivatives have been developed as medical drugs .

5. Photochemistry

  • Application : The structure, tautomerization pathways, vibrational spectra, and photochemistry of 2-amino-4-methylthiazole (AMT) molecule were studied .
  • Methods : The study was conducted using matrix isolation FTIR spectroscopy and DFT calculations .
  • Results : The study found that when the AMT/Ar matrices were exposed to 265 nm selective irradiation, several photoproducts were produced by a cleavage of the CS–CN bond together with hydrogen atom migration .

6. Drug Development

  • Application : The 2-aminothiazole scaffold is one of the characteristic structures in drug development . This essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .
  • Methods : The development of these drugs involves structural modification of the 2-aminothiazole scaffold .
  • Results : Various 2-aminothiazole-based derivatives have been developed as medical drugs .

Future Directions

2-Aminothiazole-based compounds, including “2-Amino-5-chloro-4-methylthiazole”, have shown promise in various areas of drug development due to their wide range of biological activities . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthetic pathways .

properties

IUPAC Name

5-chloro-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTUCTHNAXSTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650079
Record name 5-Chloro-4-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-4-methylthiazole

CAS RN

5316-76-7
Record name 5-Chloro-4-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-methyl-1,3-thiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP English, JH Clark, JW Clapp… - Journal of the …, 1946 - ACS Publications
Diethyl acetamidomalonate and ethyl acet-amidocyanoacetate havebeen alkylated with all of the normal saturated alkyl halides up to and including nonyl, as well as with allyl,/3-methyl-…
Number of citations: 52 pubs.acs.org

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